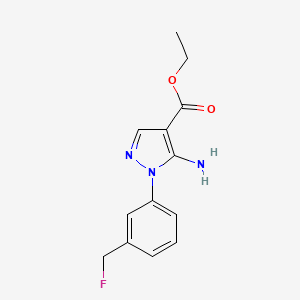

Ethyl 5-amino-1-(3-(fluoromethyl)phenyl)-1H-pyrazole-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 5-amino-1-(3-(fluoromethyl)phenyl)-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C13H14FN3O2 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of similar pyrazole compounds involves various reactions. For instance, the synthesis of fipronil, a pyrazole-based heterocycle, involves high-yielding and effective protocols . Another example is the synthesis of 5-methyl-3-phenyl-1H-pyrazol-1-yl derivatives, which involves the Dirmorth rearrangement .Molecular Structure Analysis

The molecular structure of similar pyrazole compounds has been studied extensively. For instance, the structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was obtained by the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine .Chemical Reactions Analysis

The chemical reactions involving similar pyrazole compounds have been studied. For instance, the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 afforded 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine .Physical And Chemical Properties Analysis

The physical and chemical properties of similar pyrazole compounds have been studied. For instance, the compound 5-Amino-3-methyl-1-phenylpyrazole has a melting point of 114-117 °C (lit.) .科学的研究の応用

Chemistry and Synthesis of Heterocycles

The reactivity and applications of derivatives similar to Ethyl 5-amino-1-(3-(fluoromethyl)phenyl)-1H-pyrazole-4-carboxylate in heterocyclic chemistry are significant. For instance, derivatives of pyrazoline, a closely related compound, have been utilized as a privileged scaffold for synthesizing various classes of heterocyclic compounds due to their unique reactivity under mild conditions. This highlights the compound's potential in the synthesis of dyes and diverse heterocyclic frameworks, contributing to advances in materials science and pharmaceuticals (Gomaa & Ali, 2020).

Biological Applications

Pyrazoline derivatives, which share a core structure with the query compound, have been explored for their broad spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer, and several other pharmacological effects. The extensive research in this area suggests a potential for Ethyl 5-amino-1-(3-(fluoromethyl)phenyl)-1H-pyrazole-4-carboxylate to possess similar therapeutic properties, warranting further investigation into its pharmacological applications (Shaaban et al., 2012).

Therapeutic and Pharmacological Insights

Pyrazole carboxylic acid derivatives, akin to Ethyl 5-amino-1-(3-(fluoromethyl)phenyl)-1H-pyrazole-4-carboxylate, have shown significant biological activities. Their therapeutic applications span antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. This mini-review highlights the synthetic versatility and biological significance of these compounds, suggesting a promising avenue for the development of new therapeutic agents (Cetin, 2020).

作用機序

Target of Action

Similar compounds, such as phenyl pyrazoles, have been reported to target a variety of receptors, including human cannabinoid receptors (hcb1 and hcb2), and act as inhibitors of p38 kinase .

Mode of Action

Phenyl pyrazoles, a related class of compounds, are known to interact with their targets, leading to a variety of biological effects .

Biochemical Pathways

Phenyl pyrazoles have been reported to impact a variety of biological activities, including analgesic, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumour activities .

Result of Action

Phenyl pyrazoles have been reported to exhibit a wide range of biological activities, suggesting that this compound may have similar effects .

Action Environment

The synthesis of similar compounds has been reported to be influenced by environmental conditions, such as the use of green solvents and heterogeneous catalysts .

Safety and Hazards

将来の方向性

Halogen-containing drugs, including those with pyrazole structures, have been approved by the FDA for various therapeutic uses . The synthesis of a novel compound, 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one (APPQ, 4), has shown significant potential for various applications .

特性

IUPAC Name |

ethyl 5-amino-1-[3-(fluoromethyl)phenyl]pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3O2/c1-2-19-13(18)11-8-16-17(12(11)15)10-5-3-4-9(6-10)7-14/h3-6,8H,2,7,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCENAVHNYSEFOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=CC(=C2)CF)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90697822 |

Source

|

| Record name | Ethyl 5-amino-1-[3-(fluoromethyl)phenyl]-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-amino-1-(3-(fluoromethyl)phenyl)-1H-pyrazole-4-carboxylate | |

CAS RN |

110821-29-9 |

Source

|

| Record name | Ethyl 5-amino-1-[3-(fluoromethyl)phenyl]-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate](/img/structure/B563051.png)